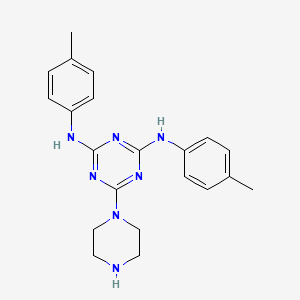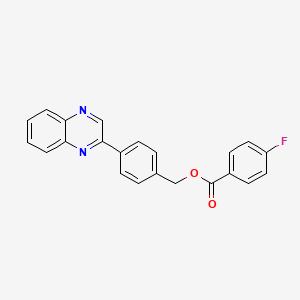![molecular formula C17H30N2O2 B10867290 N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide](/img/structure/B10867290.png)
N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide typically involves the reaction of adamantane derivatives with appropriate amines and carboxylic acid derivatives
For example, the synthesis may proceed as follows:
Alkylation of Adamantane: Adamantane is reacted with an alkyl halide (e.g., 1-bromoadamantane) in the presence of a strong base to form an alkyladamantane derivative.
Amination: The alkyladamantane derivative is then reacted with an amine (e.g., 3-(methylethoxy)propylamine) under suitable conditions to introduce the amino group.
Carboxamide Formation: Finally, the aminoadamantane derivative is reacted with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound of interest for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amino and carboxamide groups can form hydrogen bonds and other interactions with target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with an amino group.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide is unique due to the presence of both the adamantane core and the specific functional groups (amino and carboxamide). This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H30N2O2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-(3-propan-2-yloxypropyl)urea |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)21-5-3-4-18-16(20)19-17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Clave InChI |
FXAPRBFSZPNSKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10867229.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867232.png)
![Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate](/img/structure/B10867234.png)

![1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10867247.png)
![7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10867258.png)

![(4Z)-5-methyl-2-phenyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867268.png)
![methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867276.png)
![2-[(3,5-dimethoxyphenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10867282.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867288.png)

![3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10867298.png)
